Cyanine 3 Bisethyl Dye Potassium Salt
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Overview
Description
Synthesis of Novel Cyanine Dyes
The synthesis of cyanine dyes has been explored through various methods. One study describes the acid-catalyzed condensation of substituted 2-phenyl-4,5-dihydrofurylium hexachloroantimonates with ethyl orthoformate and other reagents to produce novel cyanine dyes. This process involves oxonium salt-enol ether resonance, which is a key step in the formation of these dyes. X-ray crystallography was used to study the structure of one such cyanine dye, providing insights into its molecular configuration .
Supramolecular Complexes of Cyanine Dyes
Cyanine dyes with terminal ammonium groups have been shown to form supramolecular complexes with bis(18-crown-6)stilbene. These complexes exhibit pseudocyclic and triple-decker structures, with the formation constants indicating strong interactions between the dye and the stilbene. This study highlights the self-assembly capabilities of cyanine dyes in the presence of suitable counter molecules, which could be useful in various applications .
Positive Solvatochromic Cyanine Dyes
A novel approach to synthesizing positive solvatochromic cyanine dyes has been reported, using a pyrazolo pyrazoly heterocyclic nucleus. These dyes exhibit solvatochromism, changing color in response to the polarity of the solvent. The electronic visible absorption spectra of these dyes were investigated, and their structures were confirmed through various analytical techniques, including IR, 1H-NMR, and mass spectrometry .
Thiocarbamoyl in Cyanine Dye Synthesis
The synthesis of bis-mono and dimethine cyanine dyes incorporating various heterocyclic compounds has been achieved through the reaction of a thiocarbamoyl derivative with different organic reagents. This method aims to overcome the challenges of energetic reactions that typically require long times. The electronic behaviors of these dyes were studied, suggesting their potential in medical and other fields. Spectral and analytical analyses were used to elucidate the photosensitizers .
Molecular Structure Analysis
The molecular structures of cyanine dyes are complex and can be studied using techniques such as X-ray crystallography . The presence of heterocyclic compounds and various substituents can significantly influence the properties of the dyes, including their ability to form supramolecular complexes and exhibit solvatochromism .
Chemical Reactions Analysis
Cyanine dyes undergo various chemical reactions during their synthesis, including condensation and reactions with heterocyclic compounds. These reactions are crucial for tailoring the properties of the dyes, such as their solvatochromic behavior and their ability to form complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanine dyes, such as their solvatochromic behavior , ability to form supramolecular complexes , and electronic behaviors , are influenced by their molecular structure. These properties are essential for their potential applications in fields like medical imaging and organic electronics.
Scientific Research Applications
Chemosensing Applications
Cyanine dyes, such as the 3,3'-di(3-sulfopropyl)-4,5,4',5'-dibenzo-9-methyl-thiacarbo-cyanine triethylammonium salt, exhibit controllable aggregate properties and serve as chemosensors. These dyes' H- and J-aggregates can be converted by regulating metal salts, temperature, or small peptides, showcasing varied absorption spectra. They are applied in detecting Na+/K+ ratios or Pb2+ concentrations in solutions, highlighting their sensitivity to the subtle conformer of G-quadruplex DNA (Wang et al., 2015).
Bioimaging and Photophysical Properties
Cyanine dyes have been synthesized with specific modifications, such as symmetric pentamethine dyes derived from N-substituted benzothiazolium/benzoselenazolium salts, for bioimaging applications. These dyes show significant absorption and fluorescence quantum yields, highlighting their interactions with bio-objects like liposomes, DNA, and proteins (Kurutos et al., 2015).
Dye Encapsulation for Stability Improvement
Cyanine 3, an amphiphilic fluorescent dye, faces challenges such as poor aqueous stability and aggregation tendency. To address these, dendronized polymers have been developed for dye encapsulation, significantly enhancing cyanine dyes' stability and selectivity in applications like optical imaging and cellular internalization (Kumar et al., 2018).
Probing Biomolecular Interactions
Trimethine cyanine dyes, as a subclass of cyanine dyes, are extensively studied for their unique photophysical and photochemical properties, making them potential probes for biomolecules. Their noncovalent interactions with biomolecules can lead to changes in fluorescence growth, suppression of photoisomerization, and enhanced intersystem crossing to the triplet state (Pronkin & Tatikolov, 2022).
Photochemical and Photophysical Dynamics
Cyanine dyes' photochemical properties, such as their ultrafast excited-state dynamics and isomerization processes, are crucial for their applications in photophysics and photochemistry. Studies on these dyes reveal the excited-state population decays through various channels, providing insights into their behavior in different photophysical environments (Wang et al., 2012).
Mechanism of Action
Target of Action
Cyanine 3 Bisethyl Dye Potassium Salt is a type of cyanine dye . Cyanine dyes are organic fluorophores that have found a wide range of applications in single-molecule and super-resolution imaging as well as in other biophysical studies . They are popular choices for fluorescence-based applications due to their high molar extinction coefficients and tunability of fluorescence wavelengths .
Mode of Action
The mode of action of this compound involves a process known as "photoblueing" . This process involves the shift of the absorbance spectra of cyanine dyes to shorter wavelengths over time . The photoconversion of a cyanine dye, such as this compound, occurs upon photoexcitation during fluorescent imaging . The formal C2H2 excision from the cyanine dye occurs mainly through an intermolecular pathway involving a combination of bond cleavage and reconstitution .
Biochemical Pathways
The biochemical pathways affected by this compound involve the generation of singlet oxygen . This singlet oxygen then reacts with the dye, causing the loss of an ethene group and truncation to form another cyanine with a shorter alkenyl chain . This phototruncation reaction converts heptamethine cyanine into pentamethine cyanine, and then into trimethine cyanine, shifting the light absorbance spectra .
Pharmacokinetics
It is known that the compound has a molecular weight of 58378 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the generation of a blueshifted derivative of the original dye . This can potentially obscure multicolor fluorescence imaging, leading to misinterpretation of the data . This photoconversion can also be exploited to develop a new photoactivation method for high-density single-particle tracking in a living cell without using uv illumination and cell-toxic additives .
Action Environment
The action environment can influence the efficacy and stability of this compound. For instance, buffer conditions can suppress or enhance the phototruncation reaction . Enhancing the reaction could open up experimental possibilities that take advantage of the dye shift . .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Cyanine 3 Bisethyl Dye Potassium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
potassium;(2Z)-1-ethyl-2-[(E)-3-(1-ethyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6S2.K/c1-7-28-22-14-12-18(36(30,31)32)16-20(22)26(3,4)24(28)10-9-11-25-27(5,6)21-17-19(37(33,34)35)13-15-23(21)29(25)8-2;/h9-17H,7-8H2,1-6H3,(H-,30,31,32,33,34,35);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHBPPBHPXBJE-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CC)(C)C.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31KN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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